Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

HPLC Purity Pharmaceutical Intermediate Quality Control

Procuring the correct β-ketoester for fluoroquinolone synthesis is critical-substituting with the non-methoxylated analog (CAS 98349-24-7) alters reactivity, yielding incorrect intermediates and GMP batch failure. • Validated intermediate for Moxifloxacin & Gatifloxacin API synthesis • Essential 3-methoxy group ensures correct downstream reactivity and antibacterial activity • Also supplied as Moxifloxacin Impurity 96 reference standard for HPLC method validation • ≥98% HPLC purity; ≤0.5% moisture; cold-chain storage (0-8°C)

Molecular Formula C12H11F3O4
Molecular Weight 276.21 g/mol
CAS No. 112811-68-4
Cat. No. B045117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
CAS112811-68-4
Molecular FormulaC12H11F3O4
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F
InChIInChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3
InChIKeyWTKWXCRLEWADRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate Supplier and Procurement Guide


Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CAS 112811-68-4) is a fluorinated aromatic β-ketoester with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol [1]. It is a critical intermediate in the synthesis of fluoroquinolone antibiotics, most notably Moxifloxacin [2]. The compound exists as a white to light-yellow crystalline solid, with a melting point that can vary based on purity and analytical method .

Why This Intermediate Cannot Be Substituted


Substituting Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CAS 112811-68-4) with seemingly similar β-ketoesters, such as the non-methoxylated analog ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7) [1], is not viable for critical applications. The presence of the 3-methoxy group is essential for the subsequent synthetic steps in producing specific active pharmaceutical ingredients (APIs) like Moxifloxacin and Gatifloxacin [2][3]. Using the wrong analog alters the chemical reactivity and steric profile, leading to the formation of incorrect intermediates and, ultimately, different final products. The quantitative differences in physical properties and impurity profiles outlined below further underscore why this specific intermediate is a distinct procurement requirement for validated synthetic routes .

Quantitative Comparison Against Key Analogs


HPLC Purity Advantage Over Non-Methoxylated Analog

The target compound, Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CAS 112811-68-4), is commercially available with a minimum HPLC purity of 98% [1]. In contrast, the closest non-methoxylated analog, ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7), is typically offered at a lower standard HPLC purity of 97.0% (GC) from major international suppliers . This quantifiable difference in purity specification reflects a higher grade of refinement and reduced impurity burden for the methoxylated target compound, which is critical for high-yield API synthesis.

HPLC Purity Pharmaceutical Intermediate Quality Control

Moisture Content Specification Comparison

A key differentiator in procurement specifications is the controlled moisture content for the target compound, which is specified at a maximum of 0.5% [1]. For the comparator, ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7), this parameter is not specified in the standard commercial offering . Tight control over moisture is a critical quality attribute for a β-ketoester intermediate used in moisture-sensitive reactions, as it can directly impact reaction yield and side-product formation.

Stability Specification Process Control

Melting Point as Purity and Polymorph Indicator

The target compound, CAS 112811-68-4, is characterized by two distinct melting point ranges reported across suppliers: 41-45 °C for a ≥95% purity grade and 59-60 °C for a high-purity reference standard . In contrast, the comparator ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7) exhibits a significantly higher and more consistent melting point of 66-68 °C . This quantifiable difference confirms the unique crystalline or polymorphic identity of the methoxylated compound, and the reported range serves as a practical, immediate QC check for purity during receipt.

Melting Point Purity Assessment Polymorphism

Pharmacopeial Impurity Designation

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is officially listed and used as a reference standard, specifically designated as 'Moxifloxacin Impurity 96' . This designation confirms its identity as a potential process-related impurity or intermediate in the final API. In contrast, the comparator ethyl 2,4,5-trifluorobenzoylacetate is listed as 'Sitafloxacin Impurity 16' [1]. This classification provides a clear, application-specific reason for procurement: one compound is essential for quality control in Moxifloxacin manufacturing, while the other is irrelevant for this purpose.

Pharmaceutical Impurity Reference Standard Quality Control

Cold Chain Storage Requirement

The target compound requires long-term storage at 0-8 °C to maintain its purity and chemical integrity . This is a more stringent requirement compared to the comparator ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7), which can be stored at room temperature . The need for cold-chain logistics and storage for CAS 112811-68-4 is a quantifiable factor in procurement costs and handling, but it is non-negotiable for ensuring the material's stability over time.

Stability Storage Logistics

Procurement-Linked Applications


GMP Manufacturing of Moxifloxacin Hydrochloride

This compound is the designated and validated intermediate for the synthesis of the fluoroquinolone antibiotic Moxifloxacin . Its high specified purity (e.g., 98% HPLC) and low moisture content (≤0.5%) are critical for ensuring high yield and purity of the final API in a GMP environment [1][2]. Procurement of this specific intermediate is mandatory for following the established and patented synthetic route .

Quality Control Reference Standard for Moxifloxacin

As a listed process impurity (Moxifloxacin Impurity 96), this compound is purchased for use as a reference standard . Analytical laboratories in pharmaceutical companies and contract research organizations (CROs) use it to develop, validate, and run HPLC methods for quantifying impurity levels in Moxifloxacin batches, ensuring compliance with pharmacopeial limits.

Synthesis of Gatifloxacin and Related Fluoroquinolones

Beyond Moxifloxacin, this β-ketoester is a key building block for synthesizing other 8-methoxy fluoroquinolones, such as Gatifloxacin [1]. The 3-methoxy substitution pattern on the aromatic ring is essential for conferring the desired antibacterial activity and pharmacokinetic profile to the final drug molecule, making this intermediate a non-substitutable starting material [2].

Medicinal Chemistry and Fluorinated Heterocycle Libraries

In early-stage drug discovery, this compound is a versatile scaffold for generating libraries of novel fluorinated heterocycles [1]. Its β-ketoester functionality allows for diverse chemical transformations (e.g., Knorr pyrazole synthesis, Hantzsch pyridine synthesis). The cold-chain storage requirement (0-8 °C) is a practical consideration for labs ensuring the longevity and reactivity of their compound library stock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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